(3-Chloroadamantan-1-yl)acetyl chloride
Description
(3-Chloroadamantan-1-yl)acetyl chloride is a halogenated adamantane derivative featuring a chlorine substituent at the 3-position of the adamantane cage and an acetyl chloride functional group. Adamantane derivatives are known for their thermal stability, rigidity, and applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their unique three-dimensional cage structure . The acetyl chloride group confers high reactivity, making it a valuable intermediate in nucleophilic acyl substitution reactions, such as esterifications and amide formations.
Properties
Molecular Formula |
C12H16Cl2O |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
2-(3-chloro-1-adamantyl)acetyl chloride |
InChI |
InChI=1S/C12H16Cl2O/c13-10(15)6-11-2-8-1-9(3-11)5-12(14,4-8)7-11/h8-9H,1-7H2 |
InChI Key |
ICLXKYMFAOIXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Adamantane Derivatives
Key Differences :
- Reactivity : (3-Chloroadamantan-1-yl)acetyl chloride’s acetyl chloride group makes it more reactive toward nucleophiles than amides (e.g., ) or alcohols (e.g., ).
- Substitution Pattern : The 3-chloro substitution on adamantane may sterically hinder reactions compared to 1-adamantanecarbonyl chloride .
Functional Group Analogs: Acyl Chlorides
Table 2: Comparison of Acyl Chlorides
Key Differences :
- Stability : Adamantane-based acyl chlorides (e.g., ) are likely more thermally stable than linear analogs like acetyl chloride due to the rigid adamantane framework.
- Toxicity : Chloroacetyl chloride exhibits higher acute toxicity (e.g., LC50 for fish: 1.8 mg/L ) compared to adamantane derivatives, which may have lower ecological risks.
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